molecular formula C24H33N5O2 B2571531 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251551-03-7

2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2571531
CAS No.: 1251551-03-7
M. Wt: 423.561
InChI Key: IMHUJPUVAGUMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound characterized by its triazole ring, which plays a crucial role in its reactivity and applications. This molecule is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:

  • Cyclohexyl acetic acid: is converted to cyclohexyl acetyl chloride using thionyl chloride under reflux conditions.

  • Piperidin-4-ylamine: undergoes nucleophilic substitution with the cyclohexyl acetyl chloride in the presence of a base like triethylamine.

  • The intermediate 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized separately through azide-alkyne cycloaddition.

  • Finally, the triazole derivative is coupled with the piperidinyl acetamide intermediate using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This may include:

  • Continuous flow synthesis to enhance reaction efficiency.

  • Use of automated synthesizers to precisely control reaction parameters.

  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : The triazole ring can be oxidized under strong oxidative conditions.

  • Reduction: : The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

  • Substitution: : The acetamide group can be subjected to nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.

  • Substitution: : Alkyl halides or acid chlorides in the presence of a base like sodium hydride.

Major Products

  • Oxidation: : Formation of triazole N-oxide derivatives.

  • Reduction: : Conversion to 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)ethanol.

  • Substitution: : Varied amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.

  • Acts as a ligand in coordination chemistry.

Biology

  • Exhibits potential as an inhibitor for certain enzymes.

  • Studied for its binding affinity to specific protein targets.

Medicine

  • Investigated for its anti-inflammatory and analgesic properties.

  • Potential candidate for drug development against specific diseases.

Industry

  • Utilized in the development of agrochemicals.

  • Explored for its role in the synthesis of materials with specialized functions.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets, primarily enzymes and receptors. The triazole ring is known to participate in hydrogen bonding and π-π stacking interactions, stabilizing the compound within the active site of the target protein. This leads to inhibition or modulation of the protein's activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

  • 2-cyclohexyl-N-(1-(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Uniqueness

Compared to its analogs, 2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide offers unique binding affinities and pharmacological properties, making it a valuable candidate for drug development and scientific research.

This compound's unique structure, combining a cyclohexyl group with a triazole ring and a piperidinyl moiety, provides distinct chemical and biological properties that set it apart from other similar molecules.

Properties

IUPAC Name

2-cyclohexyl-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-17-8-9-21(14-18(17)2)29-16-22(26-27-29)24(31)28-12-10-20(11-13-28)25-23(30)15-19-6-4-3-5-7-19/h8-9,14,16,19-20H,3-7,10-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHUJPUVAGUMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.